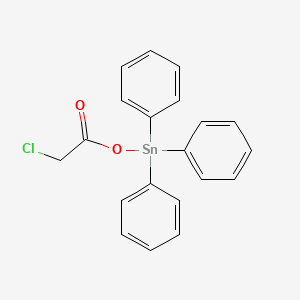

(Chloroacetoxy)triphenylstannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Chloroacetoxy)triphenylstannane is an organotin compound with the molecular formula C20H17ClO2Sn. It is a derivative of triphenylstannane, where one of the phenyl groups is substituted with a chloroacetoxy group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Chloroacetoxy)triphenylstannane can be synthesized through the reaction of triphenylstannane with chloroacetic acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph3SnH+ClCH2COOH→Ph3SnOCOCH2Cl+H2

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(Chloroacetoxy)triphenylstannane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.

Oxidation Reactions: The compound can be oxidized to form triphenyltin oxide and other oxidation products.

Reduction Reactions: Reduction of this compound can yield triphenylstannane and other reduced species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Various organotin compounds with different functional groups.

Oxidation Reactions: Triphenyltin oxide and other oxidized derivatives.

Reduction Reactions: Triphenylstannane and other reduced species.

Wissenschaftliche Forschungsanwendungen

(Chloroacetoxy)triphenylstannane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various organotin compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in medicinal chemistry and drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of (chloroacetoxy)triphenylstannane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloroacetoxy group acts as a leaving group, facilitating substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylstannane: The parent compound of (chloroacetoxy)triphenylstannane, lacking the chloroacetoxy group.

Triphenyltin Chloride: Another derivative of triphenylstannane with a chloride substituent.

Triphenyltin Hydroxide: A hydroxyl-substituted derivative of triphenylstannane.

Uniqueness

This compound is unique due to the presence of the chloroacetoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other chemical applications.

Biologische Aktivität

(Chloroacetoxy)triphenylstannane is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of organotin compounds, characterized by the presence of a tin atom bonded to three phenyl groups and a chloroacetoxy group. Its chemical formula is C15H13ClO2Sn, and it exhibits unique properties that contribute to its biological activity.

Research indicates that organotin compounds can interact with biological systems through several mechanisms:

- Estrogenic Activity : Some studies have shown that derivatives of triphenylstannane exhibit estrogenic activity, which may influence cell proliferation in hormone-sensitive cancers. For instance, compounds similar to this compound have been tested for their ability to bind estrogen receptors (ER), demonstrating varying degrees of agonistic and antagonistic effects on ER-mediated pathways .

- Antiproliferative Effects : In vitro studies have reported that this compound can inhibit the growth of cancer cell lines. The compound's antiproliferative activity was assessed using the National Cancer Institute's 60 cell line panel, revealing significant growth inhibition in several lines, particularly those related to breast cancer .

Case Studies

- Cell Line Studies : A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited a mean GI50 (the concentration required to inhibit 50% of cell growth) of approximately 1.05 μM for MCF-7 cells, indicating potent antiproliferative activity .

- In Vivo Studies : In ovariectomized rat models, the compound demonstrated estrogenic effects without significant increase in uterine weight, suggesting selective action on target tissues .

Biological Activity Table

| Activity | Cell Line/Model | GI50 (μM) | Notes |

|---|---|---|---|

| Estrogenic Activity | MCF-7 | 1.05 | Agonistic effect on estrogen receptors |

| Antiproliferative Activity | NCI 60 Cell Line Panel | 3.67 | Significant growth inhibition across multiple lines |

| In Vivo Estrogenic Effects | Ovariectomized Rat Model | N/A | No increase in uterine weight |

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Organotin compounds are known for their potential toxicity, particularly in high doses. A case study highlighted severe health impacts from exposure to related compounds, including neurological damage and heart failure due to chloroacetyl chloride exposure . These findings underscore the need for careful evaluation of safety profiles in therapeutic applications.

Eigenschaften

CAS-Nummer |

7094-94-2 |

|---|---|

Molekularformel |

C20H17ClO2Sn |

Molekulargewicht |

443.5 g/mol |

IUPAC-Name |

triphenylstannyl 2-chloroacetate |

InChI |

InChI=1S/3C6H5.C2H3ClO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1 |

InChI-Schlüssel |

XOFYGTPELGZPLY-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.